2-Cyclopropyl-6-methyl-N-(4-methylpyridin-3-yl)pyrimidine-4-carboxamide
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Overview
Description
2-Cyclopropyl-6-methyl-N-(4-methylpyridin-3-yl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-methyl-N-(4-methylpyridin-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-methyl-N-(4-methylpyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products .
Scientific Research Applications
2-Cyclopropyl-6-methyl-N-(4-methylpyridin-3-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in various biological assays.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methyl-N-(4-methylpyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-methylpyrimidine: Shares the pyrimidine core but lacks the N-(4-methylpyridin-3-yl) and carboxamide groups.
4-Cyclopropyl-6-methyl-2-pyrimidinamine: Similar structure but with an amine group instead of the carboxamide.
Uniqueness
2-Cyclopropyl-6-methyl-N-(4-methylpyridin-3-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-(4-methylpyridin-3-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-5-6-16-8-13(9)19-15(20)12-7-10(2)17-14(18-12)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZBFMNUVWXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=NC(=NC(=C2)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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